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Compound of Interest

Compound Name: 3-Acetyl-umbelliferone

Cat. No.: B083457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Acetyl-
umbelliferone (also known as 3-acetyl-7-hydroxycoumarin), a fluorescent coumarin derivative

with significant potential in various scientific domains. This document collates and presents its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the

experimental protocols for these analyses, and visualizes its role in relevant biological signaling

pathways.

Spectroscopic Data Analysis
The structural elucidation of 3-Acetyl-umbelliferone is critically dependent on spectroscopic

techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data

for this compound.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for 3-Acetyl-umbelliferone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.64 Singlet 3H -COCH₃

6.16 Broad Singlet 1H -OH

7.25 Doublet of Doublets 1H H-8

7.34 Triplet of Doublets 1H H-6

7.60
Doublet of Doublet of

Doublets
1H H-7

7.94 Doublet of Doublets 1H H-5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for 3-Acetyl-umbelliferone

Chemical Shift (δ) ppm Assignment

16.5 -COCH₃

94.1 C-3

116.6 C-8

120.7 C-4a

123.9 C-6

125.8 C-5

133.8 C-7

153.4 C-8a

162.2 C-2 (C=O, lactone)

166.4 C=N (intermediate) or C=O (acetyl)

178.3 C-4
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Note: The assignment of quaternary carbons can be confirmed using 2D NMR techniques like

HMBC.

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 3-Acetyl-umbelliferone

Wavenumber (cm⁻¹) Intensity Assignment

3389 Strong, Broad O-H stretch (phenolic)

3092 Medium C-H stretch (aromatic)

1747-1759 Strong C=O stretch (lactone)[1][2]

1670-1693 Strong C=O stretch (acetyl ketone)[3]

1601-1616 Medium-Strong C=C stretch (aromatic)

1555 Medium C=C stretch (aromatic)

1176 Medium C-O stretch (ester)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Researchers should optimize these protocols based on the specific instrumentation available.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Acetyl-umbelliferone in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in an

NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: Perform a background scan of the empty sample holder (or pure KBr

pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂ and H₂O) and

accessory absorptions.

Biological Signaling Pathways
3-Acetyl-umbelliferone and its parent compound, umbelliferone, have been shown to exhibit

anti-inflammatory and antioxidant properties.[4][5][6] These effects are often mediated through

the modulation of key signaling pathways. The diagram below illustrates a simplified

representation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B

(NF-κB) signaling pathways, which are known to be influenced by umbelliferone derivatives.[7]
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Simplified Anti-inflammatory Signaling Pathways Modulated by 3-Acetyl-umbelliferone
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Caption: Anti-inflammatory action of 3-Acetyl-umbelliferone.
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The provided workflow illustrates the synthesis of 3-Acetyl-umbelliferone, a crucial process

for obtaining the compound for research and development.

Synthesis Workflow of 3-Acetyl-umbelliferone
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Caption: Synthesis of 3-Acetyl-umbelliferone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b083457?utm_src=pdf-body
https://www.benchchem.com/product/b083457?utm_src=pdf-body-img
https://www.benchchem.com/product/b083457?utm_src=pdf-body
https://www.benchchem.com/product/b083457?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. aseestant.ceon.rs [aseestant.ceon.rs]

2. researchgate.net [researchgate.net]

3. jmnc.samipubco.com [jmnc.samipubco.com]

4. researchgate.net [researchgate.net]

5. phytojournal.com [phytojournal.com]

6. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. encyclopedia.pub [encyclopedia.pub]

To cite this document: BenchChem. [Spectroscopic and Biological Insights into 3-Acetyl-
umbelliferone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083457#spectroscopic-data-for-3-acetyl-
umbelliferone-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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